1-(3-Aminopropoxy)-2,4-dichlorobenzene
Description
1-(3-Aminopropoxy)-2,4-dichlorobenzene (CAS: 50911-63-2) is an aromatic amine derivative with a molecular formula of C₉H₁₁Cl₂NO and a molar mass of 220.1 g/mol . Structurally, it consists of a 2,4-dichlorobenzene ring linked via a propoxy chain terminating in a primary amine group. Its physicochemical properties include a predicted density of 1.264 g/cm³, boiling point of 321.0°C, and a basic pKa of 9.40, reflecting the amine group’s nucleophilic reactivity .
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQIPBKNAFAQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286855 | |
| Record name | 3-(2,4-Dichlorophenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50911-63-2 | |
| Record name | 3-(2,4-Dichlorophenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50911-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dichlorophenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropoxy)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 3-bromopropylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2,4-dichlorophenol is replaced by the aminopropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropoxy)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The aminopropoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(3-Aminopropoxy)-2,4-dichlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropoxy)-2,4-dichlorobenzene involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The dichlorobenzene ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethoxy vs. Propoxy Chains
- 2-(2,4-Dichlorophenoxy)ethylamine (CAS: 100910-66-5): Shorter chain: Ethoxy linker (2 carbons) instead of propoxy (3 carbons). Molecular formula: C₈H₉Cl₂NO; molar mass: 206.07 g/mol .
1-(3-Bromopropoxy)-2,4-dichlorobenzene (CAS: 6954-78-5):
Halogen and Functional Group Modifications
- 1-(3-Bromopropyl)-2,4-dichlorobenzene (CAS: 93962-66-4): Bromopropyl group: Lacks the oxygen atom in the linker, creating a direct carbon chain. Molecular formula: C₉H₉BrCl₂; molar mass: 267.98 g/mol . Reduced polarity compared to the aminopropoxy analog, affecting solubility in aqueous systems.
- O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 51572-93-1): Hydroxylamine group: Introduces acidic N–OH functionality. Molecular formula: C₇H₈Cl₃NO; molar mass: 228.5 g/mol .
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|
| 1-(3-Aminopropoxy)-2,4-dichlorobenzene (50911-63-2) | C₉H₁₁Cl₂NO | 220.1 | 1.264 (predicted) | 321.0 (predicted) | 9.40 |
| 2-(2,4-Dichlorophenoxy)ethylamine (100910-66-5) | C₈H₉Cl₂NO | 206.07 | N/A | N/A | ~10.1 (estimated) |
| 1-(3-Bromopropoxy)-2,4-dichlorobenzene (6954-78-5) | C₉H₉BrCl₂O | 283.98 | N/A | 170–174 (12 mmHg) | N/A |
| O-(2,4-Dichlorobenzyl)hydroxylamine HCl (51572-93-1) | C₇H₈Cl₃NO | 228.5 | N/A | 155–156 (decomp.) | ~6.0 (N–OH) |
Key Observations :
- The amino group in this compound confers basicity (pKa ~9.4), making it more nucleophilic than brominated analogs .
- Brominated derivatives exhibit higher molecular weights and lower polarity, favoring organic-phase reactions .
Biological Activity
1-(3-Aminopropoxy)-2,4-dichlorobenzene is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and toxicology. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dichlorobenzene ring substituted with an aminopropoxy group. Its structural similarity to other compounds, such as Prexasertib, suggests potential interactions with specific biological targets.
Target Interaction
The compound primarily interacts with CHEK1 and CHEK2 proteins, which are critical in the cellular response to DNA damage. This interaction leads to the induction of DNA double-strand breaks , thereby triggering apoptosis in affected cells.
Biochemical Pathways
Research indicates that this compound may affect the polyamine biosynthetic pathway , which is known to be highly active during the proliferation of various cancer cells. This effect could potentially inhibit tumor growth by disrupting essential cellular processes.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it may undergo extensive proteolytic cleavage similar to therapeutic peptides, leading to short plasma half-lives. This characteristic could influence its efficacy as a therapeutic agent.
Toxicological Studies
Toxicological evaluations have demonstrated that exposure to high concentrations can lead to irritation of the respiratory tract and other systemic effects. Chronic exposure has been linked to behavioral changes and hematological alterations in animal models . However, studies on genotoxicity have produced mixed results, indicating that while some effects are observed in animal models, they may not be directly translatable to human risks due to metabolic differences .
Anticancer Activity
A series of studies have explored the anticancer potential of this compound. For instance:
- In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines through its action on DNA repair pathways.
- Animal models showed reduced tumor growth when treated with the compound, supporting its potential as an anticancer agent.
Environmental Impact
The compound's persistence in the environment has also been studied. It remains detectable in various environmental matrices long after application, raising concerns about its ecological impact and potential bioaccumulation .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
